molecular formula C8H4Cl2N2O2 B13862954 2,4-Dichloroquinazoline-5,7-diol

2,4-Dichloroquinazoline-5,7-diol

Cat. No.: B13862954
M. Wt: 231.03 g/mol
InChI Key: FFLMKHSWWJSSMF-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline-5,7-diol is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol. It is a useful chemical reagent and is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-dichloroquinazoline-5,7-diol typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate then undergoes a chlorination reaction with a chlorinating agent to produce 2,4-dichloroquinazoline . The reaction conditions include:

    Step 1: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20-100°C and pH of 9-12.

    Step 2: The 2,4-quinazoline diones are chlorinated using a fatty amine as a solvent

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroquinazoline-5,7-diol undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.

    Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions to form substituted quinazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include N-substituted cyclic amines, and the reactions are typically carried out at room temperature.

    Cross-Coupling Reactions: Reagents such as tert-butylmagnesium chloride and copper(I) iodide as a catalyst in tetrahydrofuran (THF) are used.

Major Products

    Substitution Reactions: The major products are 2-amino-4-chloroquinazolines.

    Cross-Coupling Reactions: The major products are 4-substituted quinazoline derivatives.

Scientific Research Applications

2,4-Dichloroquinazoline-5,7-diol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing various quinazoline derivatives.

    Biology: It has been studied for its potential biological activities, including anti-proliferative effects.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential as anticancer agents.

    Industry: It is used in the synthesis of dyes, agricultural chemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloroquinazoline-5,7-diol involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells . Additionally, it can act as a DNA intercalator, causing structural changes in DNA and inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline-5,8-diol: Another dichloroquinazoline derivative with similar molecular structure and properties.

    Quinazoline-2,4-dione: A related compound with different substitution patterns and biological activities.

    [1,2,4]Triazolo[4,3-c]quinazolines: These compounds are designed as DNA intercalators and have shown significant anticancer activities.

Uniqueness

2,4-Dichloroquinazoline-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various substitution and cross-coupling reactions makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

2,4-dichloroquinazoline-5,7-diol

InChI

InChI=1S/C8H4Cl2N2O2/c9-7-6-4(11-8(10)12-7)1-3(13)2-5(6)14/h1-2,13-14H

InChI Key

FFLMKHSWWJSSMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)O)O

Origin of Product

United States

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